Product packaging for Decyl hexanoate(Cat. No.:CAS No. 52363-43-6)

Decyl hexanoate

Cat. No.: B1673153
CAS No.: 52363-43-6
M. Wt: 256.42 g/mol
InChI Key: QNKHVQVPARQEKZ-UHFFFAOYSA-N
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Description

Decyl hexanoate is an ester formed by the condensation of decyl alcohol (C₁₀H₂₁OH) and hexanoic acid (C₅H₁₁COOH). Esters of hexanoic acid are widely utilized in flavors, fragrances, and lipid-based formulations due to their volatility, solubility, and functional group interactions. This article compares this compound with similar esters, emphasizing molecular characteristics, functional roles, and research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H32O2 B1673153 Decyl hexanoate CAS No. 52363-43-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52363-43-6

Molecular Formula

C16H32O2

Molecular Weight

256.42 g/mol

IUPAC Name

decyl hexanoate

InChI

InChI=1S/C16H32O2/c1-3-5-7-8-9-10-11-13-15-18-16(17)14-12-6-4-2/h3-15H2,1-2H3

InChI Key

QNKHVQVPARQEKZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC(=O)CCCCC

Canonical SMILES

CCCCCCCCCCOC(=O)CCCCC

Appearance

Solid powder

Other CAS No.

52363-43-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexanoic acid, decyl ester;  Decyl caproate;  Decyl hexanoate;  EINECS 257-873-8.

Origin of Product

United States

Scientific Research Applications

Biofuels

Recent studies have highlighted the potential of decyl hexanoate as a bio-additive in diesel fuels. Research indicates that mixtures containing this compound can improve engine performance and reduce harmful emissions.

  • Performance Metrics : In a study assessing the impact of oxygenated bio-additives on diesel engines, blends containing this compound demonstrated significant reductions in soot and carbon monoxide emissions, achieving reductions greater than 40% compared to standard diesel fuels .
  • Sustainability : The synthesis of this compound from renewable sources, such as waste materials, positions it as a sustainable alternative in the fuel industry. This aligns with global efforts to reduce reliance on fossil fuels and lower greenhouse gas emissions.

Fragrance and Flavor Industry

This compound is widely used in the fragrance and flavor sectors due to its pleasant scent profile.

  • Applications : It is commonly incorporated into perfumes, cosmetics, and food products to impart fruity notes. Its stability under various conditions makes it suitable for long-lasting formulations.
  • Market Demand : The increasing consumer preference for natural and synthetic flavoring agents has bolstered the demand for esters like this compound in both food and cosmetic industries.

Biological Research

In biological studies, this compound has been employed for its biochemical properties.

  • Insect Behavior Studies : Research indicates that this compound can influence the behavior of insects, making it a candidate for use in pest management strategies. It has been shown to elicit specific behavioral responses in pest species, potentially aiding in the development of environmentally friendly pest control methods .
  • Cell Culture Applications : The compound's solvent properties allow it to be used in cell culture studies, where it can facilitate the delivery of other compounds within biological systems .

Toxicological Assessments

The safety profile of this compound has been evaluated through various toxicological studies.

  • Safety Data : Studies indicate that this compound exhibits low toxicity levels when used in appropriate concentrations. For instance, mixtures containing this compound demonstrated acceptable survival ratios in microbial toxicity assessments.
  • Regulatory Status : Given its low toxicity and favorable safety data, this compound is considered suitable for use in consumer products across various industries.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Hexanoate Esters: Variations in Alcohol Moieties

Hexanoate esters differ in their alcohol components, which significantly influence their properties. Key examples include:

Table 1: Hexanoate Esters and Their Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Applications Antioxidant Activity Source
Ethyl hexanoate C₈H₁₆O₂ 144.21 Food flavoring (pineapple, apple) Not reported
Vanillyl hexanoate C₁₃H₁₈O₄ 238.28 Antioxidant in edible oils High
Allyl hexanoate C₉H₁₆O₂ 156.22 Fragrances, polymer synthesis Not reported
Hexyl hexanoate C₁₂H₂₄O₂ 200.32 Strawberry aroma enhancement Not reported

Key Findings :

  • Ethyl hexanoate dominates in beverages like Chinese liquor (2,221 mg/L concentration) and Japanese sake, imparting fruity notes .
  • Vanillyl hexanoate exhibits potent antioxidant activity, extending the induction time of sunflower oil by 15% in the Rancimat test .
  • Allyl hexanoate is valued in industrial applications for its reactive allyl group, enabling crosslinking in polymers .

Decyl Esters: Variations in Acid Moieties

Decyl esters vary in their acid components, affecting their hydrophobicity and applications:

Table 2: Decyl Esters and Their Properties
Compound Acid Moiety Molecular Formula Molecular Weight (g/mol) Applications Source
Decyl acetate Acetic acid C₁₂H₂₄O₂ 200.32 Food aromas, cosmetics
Decyl octanoate Octanoic acid C₁₈H₃₆O₂ 284.48 Lipid formulations, emollients
Decyl hexanoate Hexanoic acid C₁₆H₃₂O₂ 256.43 Hypothetical: Emollients, flavors Inferred

Key Findings :

  • Esters with longer acyl chains (e.g., octanoate vs. acetate) generally exhibit higher boiling points and reduced solubility in polar solvents .

Structural Influences on Functional Properties

  • Chain Length : Longer alkyl chains (e.g., decyl vs. ethyl) increase molecular weight and hydrophobicity, enhancing lipid compatibility but reducing volatility.
  • Functional Groups: Aromatic esters like vanillyl hexanoate demonstrate antioxidant activity due to phenolic hydroxyl groups, whereas aliphatic esters (e.g., ethyl hexanoate) lack this property .
  • Volatility: Esters with shorter chains (e.g., ethyl hexanoate) are more volatile and dominate in aroma profiles, while decyl esters may serve as non-volatile carriers in cosmetics .

Preparation Methods

Conventional Homogeneous Acid Catalysis

The most widely reported method for decyl hexanoate synthesis involves acid-catalyzed esterification using mineral or organic acids. In a representative protocol, hexanoic acid and decanol are refluxed with p-toluenesulfonic acid (PTSA) as the catalyst, with azeotropic removal of water to shift equilibrium toward ester formation. For instance, a patent detailing allyl hexanoate synthesis achieved >99% purity by metering allyl alcohol into hexanoic acid and PTSA at 130–140°C, followed by azeotropic distillation using toluene. Adapting this to this compound would require substituting allyl alcohol with decanol and optimizing molar ratios.

Reaction conditions critically influence yields:

  • Molar ratio : A 1:1.1 acid-to-alcohol ratio minimizes unreacted decanol while avoiding side reactions.
  • Catalyst loading : 0.5–1.0 wt% PTSA balances reaction rate and post-reaction purification complexity.
  • Temperature : 130–140°C ensures rapid kinetics without thermal degradation of reactants.

Post-reaction purification involves sequential washes with water and 5% NaOH to neutralize residual acid, followed by vacuum distillation to isolate this compound.

Enzyme-Catalyzed Synthesis

Lipase-Mediated Esterification

Lipases (e.g., Candida antarctica lipase B) catalyze this compound synthesis under mild conditions, avoiding high temperatures and corrosive acids. A study on decyl oleate synthesis achieved 97.14% yield in 25 minutes using ultrasound irradiation (50 W, 22 kHz) and solvent-free conditions. Key parameters include:

Parameter Optimal Value
Molar ratio (acid:alcohol) 1:2
Enzyme loading 1.8 wt%
Temperature 45°C
Agitation speed 200 rpm

Ultrasound enhances mass transfer by inducing cavitation, reducing activation energy, and preventing enzyme deactivation via localized turbulence. The absence of solvents aligns with green chemistry principles, though molecular sieves (3 Å) are necessary to adsorb water and suppress hydrolysis.

Kinetic and Thermodynamic Analysis

The reaction follows an ordered bi–bi mechanism, with kinetic parameters derived for decyl oleate synthesis:

  • $$ V_{\text{max}} = 35.02 \, \text{M/min/g} $$
  • $$ K_A = 34.47 \, \text{M} $$ (Michaelis constant for acid)
  • $$ K_B = 3.31 \, \text{M} $$ (Michaelis constant for alcohol)

Thermodynamic studies reveal an activation energy ($$ E_a $$) of 28.5 kJ/mol, with favorable entropy changes ($$ \Delta S = +64.2 \, \text{J/mol·K} $$) indicating increased disorder at the transition state.

Alternative Catalytic Systems

Tetrabutyl Titanate Catalysis

A patent describing diethylaminoethanol hexanoate citrate synthesis employs tetrabutyl titanate (Ti(OBu)₄) as a catalyst, achieving 80–93% yields at 125–145°C. While untested for this compound, Ti(OBu)₄’s Lewis acidity facilitates ester bond formation without requiring water removal, as it tolerates moisture better than Brønsted acids. Reaction steps include:

  • Refluxing hexanoic acid and decanol with Ti(OBu)₄ in toluene.
  • Cooling to 80–90°C, followed by crystallization and filtration.

This method’s scalability is offset by high catalyst costs and potential titanium residue contamination.

Factors Influencing Reaction Efficiency

Water Removal Strategies

  • Azeotropic distillation : Toluene or cyclohexane continuously remove water, driving equilibrium conversion to >95%.
  • Molecular sieves : 3 Å sieves adsorb water in enzymatic systems, though pore blockage can occur after 4–5 cycles.
  • Ultrasound irradiation : Cavitation disrupts water-enzyme interactions, mitigating hydrolysis without physical adsorbents.

Solvent Selection

Solvent-free systems favor enzymatic routes, while acid-catalyzed methods require toluene or hexane to form azeotropes. Solvent choice impacts environmental footprint and downstream separation costs.

Purification and Characterization

Distillation Techniques

Short-path distillation under vacuum (e.g., 78°C at 32 mbar) isolates this compound with >99% purity, as demonstrated for allyl hexanoate. Fractional distillation further separates isomers or unreacted decanol.

Analytical Methods

  • FT-IR : Ester carbonyl peaks at 1740–1745 cm⁻¹ confirm successful synthesis.
  • GC-MS : Retention time matching and molecular ion (m/z 256) verify structural integrity.

Q & A

Basic Research Questions

What experimental methods are optimal for synthesizing decyl hexanoate in microbial systems?

Methodological Answer:
this compound can be synthesized via microbial fermentation using anaerobic bacteria like Clostridium kluyveri. This organism converts ethanol and acetate into hexanoate through chain elongation pathways . To optimize production:

  • Use controlled bioreactors with continuous CO₂/H₂ gassing to minimize byproducts (e.g., butyrate) .
  • Monitor substrate ratios (ethanol:acetate) and pH (6.5–7.0) to enhance hexanoate yield .
  • Validate synthesis using GC-MS with internal standards (e.g., decyl acetate) for quantification .

How can gas chromatography (GC) be standardized for analyzing this compound purity?

Methodological Answer:

  • Column Selection: Use polar columns (e.g., DB-WAX) to resolve esters like this compound from co-eluting compounds .
  • Internal Standards: Add decyl acetate (5 µg) to samples for retention time calibration and quantification .
  • Temperature Program: Start at 50°C (hold 2 min), ramp 10°C/min to 250°C to separate hexanoate derivatives .

What factors influence the thermal stability of this compound under oxidative conditions?

Methodological Answer:

  • Reactor Design: Study decomposition in jet-stirred reactors at 10 atm and 500–1000 K to simulate industrial conditions .
  • Kinetic Modeling: Use mechanisms with 435+ species (e.g., n-alkane oxidation pathways) to predict degradation products .
  • Key Metrics: Track negative temperature coefficient (NTC) regimes and cool flame behavior, which indicate instability .

Is this compound naturally occurring in plant systems?

Methodological Answer:

  • Extraction: Analyze plant tissues (e.g., Koelreuteria paniculata) via ethanol extraction and GC with NIST databases for compound matching .
  • Quantification: Compare relative retention indices (RI_calc vs. RI_lit) to distinguish this compound from isomers (e.g., phenyl ethyl hexanoate) .

What role does this compound play in biochemical surfactant systems?

Methodological Answer:

  • Emulsification Assays: Measure critical micelle concentration (CMC) using tensiometry or dye solubilization .
  • Environmental Sensitivity: Test stability at 2–8°C and pH 6–8, as temperature fluctuations reduce efficacy .

Advanced Research Questions

How can synthetic microbial co-cultures enhance this compound yield from CO₂?

Methodological Answer:

  • Strain Engineering: Combine Acetobacterium woodii (CO₂ fixation) with engineered Clostridium drakei (hexanoate production) in gassed bioreactors .
  • Metabolic Flux Analysis (MFA): Use genome-scale models (e.g., iCKL708) to predict ethanol/acetate uptake ratios maximizing hexanoate output .

What molecular interactions govern this compound’s role as a ligand in nanomaterials?

Methodological Answer:

  • NMR Studies: Compare 13^{13}C CODEX decays of quantum dots (QDs) capped with this compound vs. myristate to assess ligand mobility .
  • Spatial Partitioning: Use stochastic modeling to simulate random vs. partitioned ligand distributions on QD surfaces .

How does this compound behave in marine environments, and what are its ecotoxicological risks?

Methodological Answer:

  • Transport Modeling: Input physicochemical data (e.g., solubility, log Kow) into systems like MIDSIS-TROCS 4.0 to predict dispersal .
  • Toxicity Assays: Compare EC₅₀ values against marine bacteria (e.g., Vibrio fischeri) using bioluminescence inhibition tests .

Can metabolic flux balance analysis resolve contradictions in hexanoate production data?

Methodological Answer:

  • Model Calibration: Validate GSMMs (e.g., iCKL708) against experimental butyrate/hexanoate ratios under varying CO₂ uptake rates .
  • Sensitivity Analysis: Identify rate-limiting enzymes (e.g., acyl-CoA dehydrogenases) to prioritize genetic modifications .

What advanced emulsion stabilization mechanisms does this compound enable?

Methodological Answer:

  • Microemulsion Characterization: Use dynamic light scattering (DLS) to measure droplet size (<100 nm) in oil/water systems .
  • Interfacial Tension: Apply pendant drop tensiometry to quantify surfactant efficacy at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Decyl hexanoate
Reactant of Route 2
Reactant of Route 2
Decyl hexanoate

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